molecular formula C15H22N2O B248226 3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE

3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE

Cat. No.: B248226
M. Wt: 246.35 g/mol
InChI Key: CZVYGACHBZEEEF-UHFFFAOYSA-N
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Description

3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE is an organic compound with a complex structure that includes an amide group, a phenyl ring, and a substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 2-methyl-2-propenyl chloride, and N-phenylpropanamide.

    Alkylation Reaction: Ethylamine reacts with 2-methyl-2-propenyl chloride in the presence of a base like sodium hydroxide to form 3-[ethyl(2-methyl-2-propenyl)amino]propane.

    Amidation Reaction: The intermediate product is then reacted with N-phenylpropanamide under acidic or basic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3-[ethyl(2-methylprop-2-enyl)amino]-N-phenylpropanamide

InChI

InChI=1S/C15H22N2O/c1-4-17(12-13(2)3)11-10-15(18)16-14-8-6-5-7-9-14/h5-9H,2,4,10-12H2,1,3H3,(H,16,18)

InChI Key

CZVYGACHBZEEEF-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC=CC=C1)CC(=C)C

Canonical SMILES

CCN(CCC(=O)NC1=CC=CC=C1)CC(=C)C

Origin of Product

United States

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